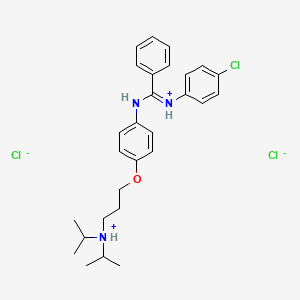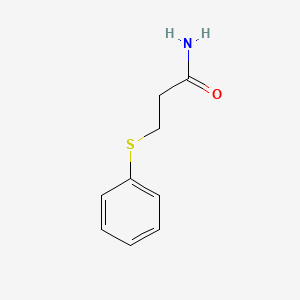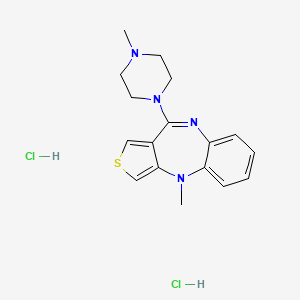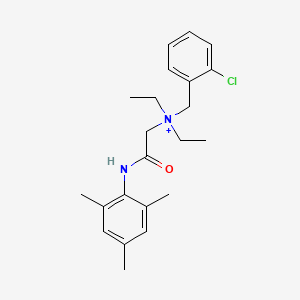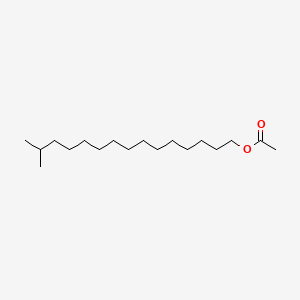
Isohexadecyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isohexadecyl acetate, also known as 14-methylpentadecyl acetate, is an organic compound with the molecular formula C18H36O2. It is an ester derived from isohexadecanol and acetic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isohexadecyl acetate can be synthesized through the esterification reaction between isohexadecanol and acetic acid. The reaction typically involves heating the alcohol and acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester. The reaction can be represented as follows:
Isohexadecanol+Acetic Acid→Isohexadecyl Acetate+Water
Industrial Production Methods: In industrial settings, this compound is often produced using high-performance liquid chromatography (HPLC) for purification. The use of reverse-phase HPLC columns, such as Newcrom R1, allows for the efficient separation and isolation of this compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions: Isohexadecyl acetate, being an ester, undergoes typical ester reactions such as hydrolysis, transesterification, and reduction.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce isohexadecanol and acetic acid.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: this compound can react with another alcohol to form a different ester and isohexadecanol.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4).
Transesterification: Alcohol and an acid or base catalyst.
Major Products:
Hydrolysis: Isohexadecanol and acetic acid.
Reduction: Isohexadecanol.
Transesterification: Different esters and isohexadecanol.
Aplicaciones Científicas De Investigación
Isohexadecyl acetate has a wide range of applications in scientific research and industry:
Chemistry: Used as a standard in chromatographic analysis and as a solvent in organic synthesis.
Biology: Employed in the study of lipid metabolism and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of isohexadecyl acetate is primarily related to its chemical structure as an ester. In biological systems, esters like this compound can be hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s role in lipid metabolism and its potential use in drug delivery systems, where the release of active ingredients is controlled by enzymatic hydrolysis.
Comparación Con Compuestos Similares
Isohexadecyl acetate can be compared with other esters such as:
Methyl butanoate: Known for its pineapple-like odor and used in flavorings.
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
Isopentyl acetate: Known for its banana-like odor and used in flavorings.
Uniqueness: this compound stands out due to its specific structure, which imparts unique physical and chemical properties. Its long alkyl chain makes it more lipophilic compared to shorter-chain esters, influencing its applications in lipid metabolism studies and drug delivery systems .
Propiedades
Número CAS |
95277-07-9 |
|---|---|
Fórmula molecular |
C18H36O2 |
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
14-methylpentadecyl acetate |
InChI |
InChI=1S/C18H36O2/c1-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-20-18(3)19/h17H,4-16H2,1-3H3 |
Clave InChI |
GYJSGHUDLCOWND-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


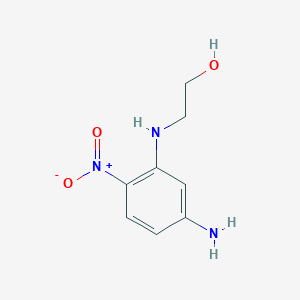
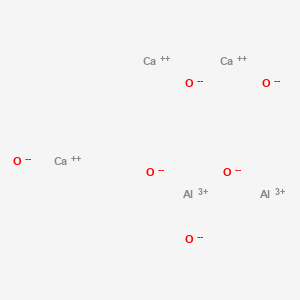

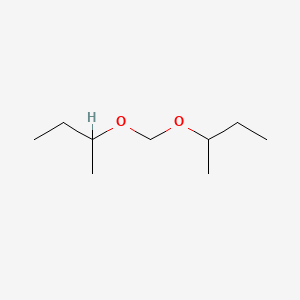
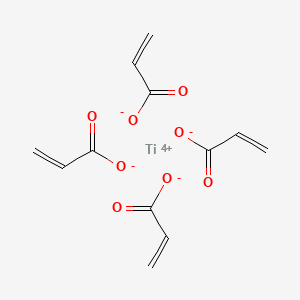
![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)

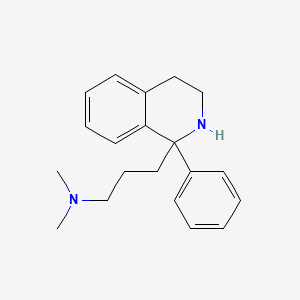
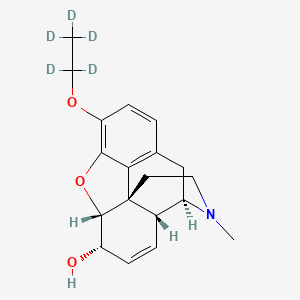
![2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide](/img/structure/B13781147.png)
